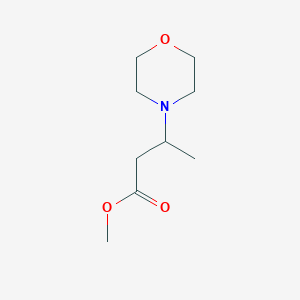![molecular formula C9H7NOS B15053886 3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
3-Aminobenzo[b]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave irradiation can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: Formation of 3-aminobenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 3-aminobenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Aminobenzo[b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: It is utilized in the production of organic semiconductors and materials with electronic properties.
Wirkmechanismus
The mechanism of action of 3-Aminobenzo[b]thiophene-2-carbaldehyde in various applications involves its ability to interact with specific molecular targets. For instance, in the development of fluorescent sensors, the compound forms complexes with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These interactions result in measurable changes in fluorescence, allowing for the detection and quantification of metal ions.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- 3-Aminobenzo[b]thiophene-2-carbohydrazide
Comparison: 3-Aminobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, ethyl and methyl esters of 3-aminobenzo[b]thiophene-2-carboxylate primarily undergo reactions involving ester functionalities, while the aldehyde group in this compound provides additional reactivity for oxidation and reduction reactions .
Eigenschaften
Molekularformel |
C9H7NOS |
|---|---|
Molekulargewicht |
177.22 g/mol |
IUPAC-Name |
3-amino-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2 |
InChI-Schlüssel |
VDWYVLSWYYCKPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
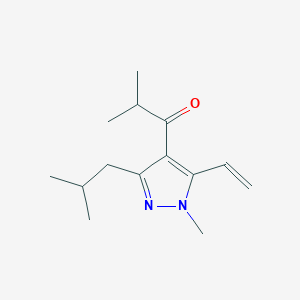
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)

![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate](/img/structure/B15053831.png)

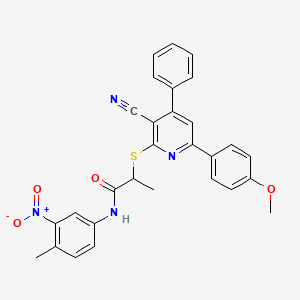
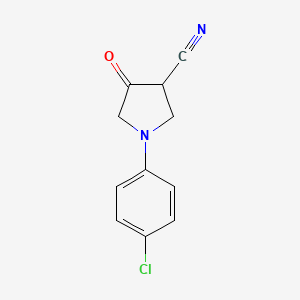


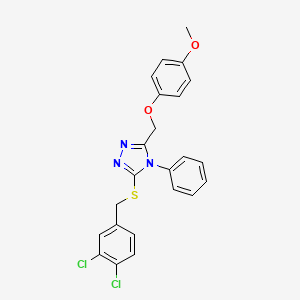
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
